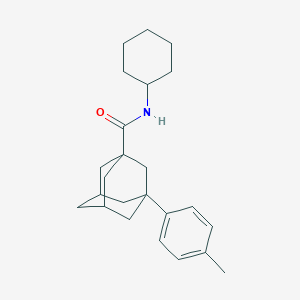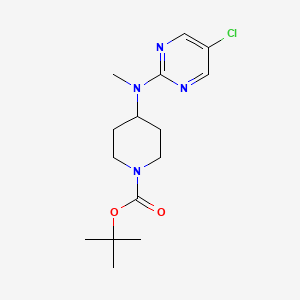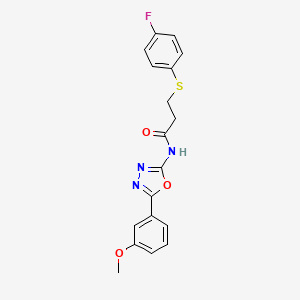
3-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a member of the oxadiazole family, which is known for its diverse pharmacological activities.
Wirkmechanismus
The mechanism of action of 3-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects through the modulation of various cellular pathways. The compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. The compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, the compound has been shown to modulate the expression of various genes involved in cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes. The compound also inhibits the migration and invasion of cancer cells by modulating the expression of various genes involved in these processes. Additionally, the compound exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. The compound has also been shown to reduce oxidative stress and prevent neuronal damage, suggesting its potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
3-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. The compound also exhibits potent pharmacological activity at relatively low concentrations, making it a cost-effective option for research. However, the compound has some limitations in lab experiments. The compound has low solubility in water, which can limit its use in aqueous-based experiments. Additionally, the compound has not been extensively studied in vivo, limiting its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for the research on 3-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide. One potential direction is to investigate the compound's potential as a combination therapy with other anticancer drugs. The compound has been shown to exhibit synergistic effects with other anticancer drugs, suggesting its potential as a combination therapy. Another potential direction is to investigate the compound's potential as a neuroprotective agent in various neurodegenerative disorders. Additionally, further studies are needed to investigate the compound's pharmacokinetics and toxicity in vivo, which is essential for its clinical development.
Synthesemethoden
The synthesis of 3-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide involves the reaction of 4-fluorobenzenethiol with 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine in the presence of propionyl chloride. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of the desired compound. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has shown potential as a neuroprotective agent by reducing oxidative stress and preventing neuronal damage.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-24-14-4-2-3-12(11-14)17-21-22-18(25-17)20-16(23)9-10-26-15-7-5-13(19)6-8-15/h2-8,11H,9-10H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVQHAPKWVPVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

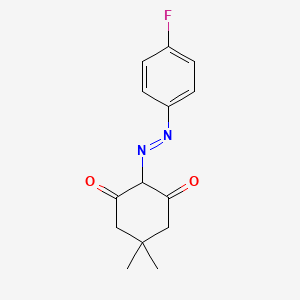
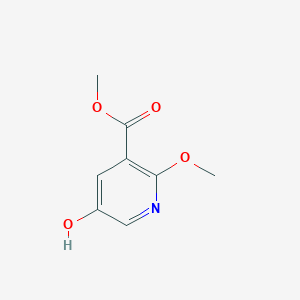
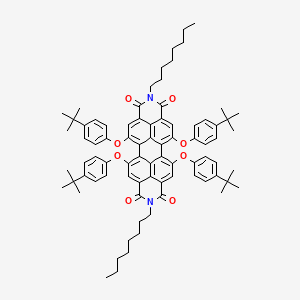
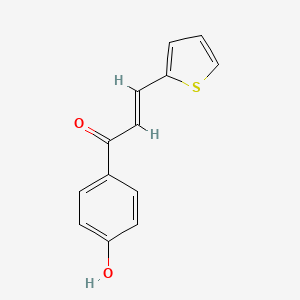
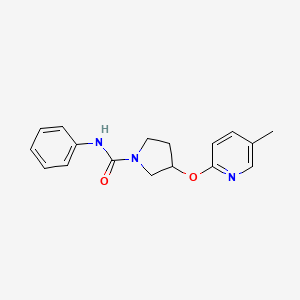
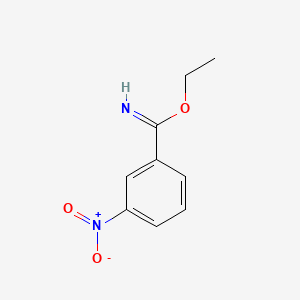
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2787356.png)
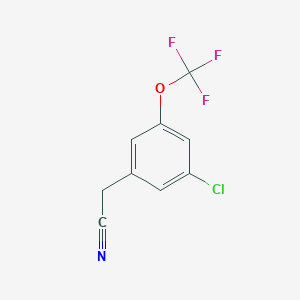
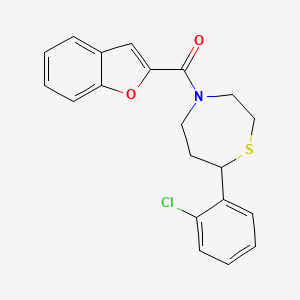
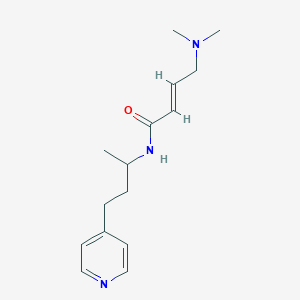
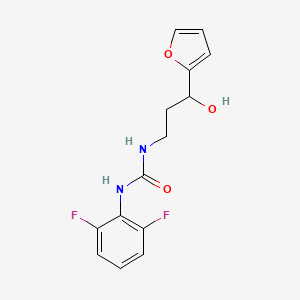
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2787364.png)
